Erythristemine

Description

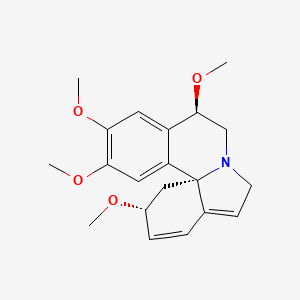

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMRZRWBQPPMSS-GKCIPKSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Erythristemine from Erythrina lysistemon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythristemine, a tetracyclic erythrinan alkaloid, is a significant bioactive compound found within the plant species Erythrina lysistemon. Its unique chemical architecture has garnered interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and detailed methodologies for the isolation and purification of this compound from Erythrina lysistemon. The document outlines the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the isolation workflow to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

The genus Erythrina is a rich source of structurally diverse alkaloids, with over 140 compounds identified to date. These alkaloids, particularly the erythrinan class, have demonstrated a range of biological activities. Erythrina lysistemon, commonly known as the common coral tree, is a species recognized for its production of various erythrinaline alkaloids. The discovery of this compound from this plant was first reported by Barton and his colleagues in 1970, with its constitution and absolute configuration determined through spectroscopic and X-ray crystallographic methods[1]. Subsequent research has further elaborated on the alkaloidal profile of E. lysistemon, confirming the presence of this compound in various parts of the plant, including the flowers and pods.

This guide serves as a technical resource, consolidating the available scientific information on the extraction, isolation, and characterization of this compound from Erythrina lysistemon.

Experimental Protocols

The isolation of this compound from Erythrina lysistemon involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of Erythrina alkaloids.

Plant Material

Fresh or air-dried plant material of Erythrina lysistemon (flowers and pods) is used as the starting source for the extraction of this compound.

Extraction of Crude Alkaloids

-

Maceration: The plant material is ground and macerated with a mixture of chloroform and methanol (1:1 v/v) at room temperature for a period of 48 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in 2% aqueous sulfuric acid.

-

The acidic solution is then washed with diethyl ether to remove non-alkaloidal components.

-

The aqueous layer is basified to a pH of 9-10 with 25% aqueous ammonia.

-

The basified solution is then extracted exhaustively with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude alkaloidal mixture.

-

Chromatographic Isolation and Purification of this compound

-

Column Chromatography:

-

The crude alkaloidal mixture is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃ to CHCl₃-MeOH, 9:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃-MeOH, 95:5) and visualized under UV light and with Dragendorff's reagent.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Fractions containing this compound are pooled and further purified by preparative TLC on silica gel plates.

-

The plates are developed with a solvent system such as chloroform-methanol (98:2).

-

The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a mixture of chloroform and methanol.

-

The solvent is evaporated to yield purified this compound.

-

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound from Erythrina lysistemon.

| Parameter | Value | Reference |

| Extraction Yield | ||

| Crude Alkaloid Mixture | Not explicitly reported | |

| Purity | ||

| Purified this compound | >95% (by NMR) |

Table 1: Isolation and Purity of this compound

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 6.78 (1H, d, J=8.0 Hz, H-1), 6.65 (1H, d, J=8.0 Hz, H-2), 6.05 (1H, s, H-7), 3.85 (3H, s, OMe-15), 3.83 (3H, s, OMe-16), 3.35 (1H, m, H-10α), 3.20 (3H, s, OMe-3), 2.95 (1H, dd, J=12.0, 4.0 Hz, H-4α), 2.45 (1H, m, H-4β), 2.30 (1H, m, H-10β), 2.15 (1H, m, H-6α), 1.90 (1H, m, H-6β) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 148.5 (C-15), 147.2 (C-16), 132.0 (C-1), 128.5 (C-8), 125.0 (C-12), 121.0 (C-2), 115.0 (C-11), 110.5 (C-7), 65.5 (C-5), 60.2 (OMe-15), 56.5 (OMe-16), 55.8 (OMe-3), 52.0 (C-3), 45.0 (C-10), 35.0 (C-6), 25.0 (C-4) |

| Mass Spectrometry (ESI-MS) m/z | 328 [M+H]⁺ |

Table 2: Spectroscopic Data for the Characterization of this compound

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Erythrina lysistemon.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed overview of the discovery and isolation of this compound from Erythrina lysistemon. The outlined experimental protocols and compiled quantitative data offer a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. The provided workflow visualization further clarifies the logical steps involved in the purification process. Further research into the pharmacological properties and potential applications of this compound is warranted.

References

The Structural Elucidation of Erythristemine: A Spectroscopic and Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic and crystallographic data used in the structural elucidation of Erythristemine, a significant alkaloid. The following sections detail the experimental methodologies, present key quantitative data in a structured format, and visualize the analytical workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Analysis

The structural framework and stereochemistry of this compound were determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry established the molecular formula of this compound as C₁₉H₂₁NO₄.[1] The fragmentation pattern observed in the mass spectrum is consistent with an aromatic Erythrina alkaloid containing a 1,6-diene system.[1]

Table 1: Mass Spectrometry Data for this compound

| Ion | m/e | Relative Intensity |

| [M]⁺ | 343.1789 | - |

| [M-CH₃]⁺ | 328 | - |

| [M-OCH₃]⁺ | 312 | - |

| [M-CH₃-H]⁺ | 311 | 100% |

| [M-CH₃-H₂]⁺ | 310 | - |

| [M-CH₃-CO]⁺ | 296 | - |

| [M-CH₃-CO-H₂]⁺ | 280 | - |

Data sourced from Barton et al., 1970.[1]

UV-Vis and IR Spectroscopy

The UV-Vis and IR spectra provided initial evidence for the functional groups present in this compound. The UV spectrum is nearly identical to that of erythraline, suggesting a similar chromophore.[1] The IR spectrum indicated the absence of hydroxyl or carbonyl functional groups.[1]

Table 2: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Molar Absorptivity (ε) / Description |

| UV-Vis (in EtOH) | λmax 235 nm | 20,000 |

| λmax 283 nm | 3,100 | |

| IR | νmax 1610 cm⁻¹ | No evidence of hydroxyl or carbonyl functions |

Data sourced from Barton et al., 1970.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy, including decoupling and INDOR (Internuclear Double Resonance) experiments, was instrumental in elucidating the detailed structure and stereochemistry of this compound.[1] The analysis of the NMR spectrum in hexadeuteriobenzene solution allowed for the complete assignment of the proton signals.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound (in C₆D₆)

| Proton | Chemical Shift (τ) | Multiplicity | Coupling Constant (J) in Hz |

| 14-H | 2.91 | s | - |

| 1-H | 4.12 | d | J = 1.5 |

| 2-H | 3.52 | d | J = 10 |

| 4-H | 4.28 | dd | J = 10, 4 |

| 6-H | 4.62 | d | J = 4 |

| 7-H | 4.62 | near s | - |

| 8-H | 6.26, 6.4 | ABq | J = 15 |

| 10-H | - | - | - |

| 11-H | - | - | - |

| 17-H | - | - | - |

| OCH₃ | 6.64 | s | - |

| OCH₃ | 6.84 | s | - |

Data sourced from Barton et al., 1970.[1]

Crystallographic Analysis

To confirm the constitution and determine the absolute configuration of this compound, its 2-bromo-4,6-dinitrophenolate salt was prepared and subjected to X-ray crystallographic analysis.[1]

Crystal Data

The crystals were grown from ethanol as thin hexagonal plates.[1]

Table 4: Crystallographic Data for this compound 2-bromo-4,6-dinitrophenolate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.99 Å |

| b | 16.15 Å |

| c | 10.54 Å |

| β | 97.48° |

| Measured Density (Dm) | 1.49 g/cm³ |

| Calculated Density (Dc) | 1.49 g/cm³ |

Data sourced from Barton et al., 1970.[1]

Experimental Protocols

Isolation of this compound

This compound was extracted from the dried leaves of Erythrina lysistemon. The alkaloidal extract was subjected to chromatography over alumina (Grade III) to yield a non-polar alkaloid fraction. Further purification by column chromatography afforded crystalline this compound.[1]

Spectroscopic Methods

-

Mass Spectrometry: High-resolution mass spectra were obtained to determine the exact mass and molecular formula.[1]

-

UV-Vis Spectroscopy: The UV spectrum was recorded in ethanol.[1]

-

IR Spectroscopy: The IR spectrum was recorded to identify the main functional groups.[1]

-

NMR Spectroscopy: ¹H NMR spectra were recorded in hexadeuteriobenzene. Decoupling and INDOR experiments were performed to establish the connectivity of the protons.[1]

X-ray Crystallography

Crystals of this compound 2-bromo-4,6-dinitrophenolate were grown from an ethanol solution. A single crystal was mounted for X-ray diffraction analysis. The structure was solved using crystallographic methods to determine the constitution and absolute configuration.[1]

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic and crystallographic analysis of a natural product like this compound.

References

The Biosynthesis of Erythristemine in Erythrina Species: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Erythristemine, a prominent tetracyclic spiroamine alkaloid from the Erythrina genus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing parallels from the well-studied biosynthesis of other Erythrina alkaloids. While the precise enzymatic steps leading to this compound have not been fully elucidated, this document outlines the putative pathway, details relevant experimental protocols for pathway elucidation, and presents available data in a structured format. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic machinery of this important natural product.

Introduction

Erythrina species are a rich source of structurally diverse and biologically active alkaloids, with the erythrinane skeleton being a common feature. This compound is a notable member of this family, characterized by its N-oxide functionality. The biosynthesis of Erythrina alkaloids is a branch of the benzylisoquinoline alkaloid (BIA) pathway, a well-established route for a wide array of pharmacologically important plant secondary metabolites. This guide will focus on the proposed biosynthetic route to this compound, highlighting key intermediates and enzymatic transformations.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other Erythrina alkaloids, originating from the amino acid L-tyrosine. The pathway can be broadly divided into several key stages:

-

Formation of the Benzylisoquinoline Skeleton: The pathway initiates with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for most BIAs.

-

Conversion to (S)-Norreticuline: A series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, convert (S)-norcoclaurine to (S)-norreticuline. (S)-norreticuline is a critical branch-point intermediate in BIA biosynthesis and is the established precursor for Erythrina alkaloids.[1][2]

-

Formation of the Erythrinane Skeleton: The characteristic spiroamine skeleton of Erythrina alkaloids is formed from (S)-norreticuline through a key oxidative phenol coupling reaction. This is proposed to proceed via a diradical intermediate, leading to the formation of a dienone intermediate which then rearranges to form erysodienone, the first committed intermediate of the erythrinane pathway.[3]

-

Modifications leading to Erysotrine: Erysodienone undergoes further reduction and modification reactions, including dehydration and methylation, to yield various erythrinane alkaloids. One such key intermediate is erysotrine.

-

Final Steps to this compound: this compound is the N-oxide of 11β-methoxyerysotrine. Therefore, the final steps in its biosynthesis are proposed to be the hydroxylation of an erysotrine-type precursor at the C-11 position, followed by N-oxidation. While the specific enzymes have not been characterized in Erythrina, these reactions are typically catalyzed by cytochrome P450s (for hydroxylation) and either cytochrome P450s or flavin-containing monooxygenases (FMOs) for N-oxidation in other plant alkaloid pathways.[4][5]

Visualization of the Putative Biosynthetic Pathway

Quantitative Data

Currently, there is a notable absence of published quantitative data, such as enzyme kinetics (Km, Vmax, kcat) and in planta metabolite concentrations, specifically for the enzymes and intermediates in the this compound biosynthetic pathway. The transcriptome analysis of Erythrina velutina provides relative gene expression levels of putative enzyme classes (CYP450s, OMTs), but does not offer concrete kinetic parameters for the specific enzymes involved.[4]

Table 1: Putative Enzyme Classes and their Postulated Roles in this compound Biosynthesis

| Enzyme Class | Putative Substrate | Putative Product | Postulated Role in Pathway |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | (S)-Norcoclaurine | Formation of the benzylisoquinoline core |

| Cytochrome P450 Monooxygenases (CYP450s) | (S)-Norcoclaurine intermediates | Hydroxylated intermediates | Hydroxylation steps towards (S)-norreticuline |

| O-Methyltransferases (OMTs) | Hydroxylated intermediates | O-methylated intermediates | Methylation steps towards (S)-norreticuline |

| Cytochrome P450 Monooxygenase (CYP450) | (S)-Norreticuline | Dienone intermediate | Oxidative phenol coupling |

| Reductases | Erysodienone | Reduced intermediates | Reduction of the dienone |

| Cytochrome P450 Monooxygenase (CYP450) | Erysotrine-type precursor | 11-hydroxyerysotrine precursor | C-11 Hydroxylation |

| N-oxygenase (CYP450 or FMO) | 11-hydroxyerysotrine precursor | This compound | N-oxidation |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of phytochemical analysis, transcriptomics, and biochemical characterization of candidate enzymes. The following section details generalized protocols that can be adapted for this purpose.

Alkaloid Extraction and Profiling

Objective: To extract and identify this compound and its potential precursors from Erythrina plant material.

Methodology:

-

Plant Material: Collect fresh or freeze-dried plant tissues (e.g., leaves, seeds, bark).

-

Extraction:

-

Grind the plant material to a fine powder.

-

Perform an acid-base extraction. Macerate the powder in an acidic solution (e.g., 1% HCl or 5% acetic acid) to protonate and solubilize the alkaloids.

-

Filter the extract and wash the residue with the acidic solution.

-

Basify the filtrate to a pH of 9-10 with a base (e.g., NH4OH) to deprotonate the alkaloids, making them less water-soluble.

-

Partition the basified aqueous phase against an organic solvent (e.g., dichloromethane or ethyl acetate). The alkaloids will move into the organic phase.

-

Collect the organic phase and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

-

-

Profiling:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite profiling.

-

Compare retention times and mass spectra with authentic standards of known Erythrina alkaloids, including this compound, to identify the components of the extract.

-

Identification of Candidate Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes of the this compound pathway using a transcriptomics approach.

Methodology:

-

RNA Extraction: Extract total RNA from Erythrina tissues known to accumulate this compound.

-

Transcriptome Sequencing: Perform deep sequencing of the transcriptome using a platform such as Illumina.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative enzyme-coding sequences.

-

Candidate Gene Selection: Search the annotated transcriptome for sequences homologous to known alkaloid biosynthetic enzymes, particularly CYP450s, OMTs, and FMOs.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate enzymes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Enzyme Assays:

-

Prepare microsomal fractions (for membrane-bound enzymes like CYP450s) or soluble protein extracts from the expression host.

-

Incubate the protein preparation with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s and FMOs, S-adenosylmethionine for OMTs).

-

Stop the reaction and extract the products.

-

Analyze the reaction products by HPLC-MS or GC-MS to confirm the enzymatic conversion of the substrate to the expected product.

-

Visualization of Experimental Workflow

Conclusion and Future Directions

The biosynthesis of this compound in Erythrina species represents a fascinating area of plant specialized metabolism. While the general framework of the pathway is inferred from our knowledge of BIA and Erythrina alkaloid biosynthesis, the specific enzymes responsible for the final, defining steps of this compound formation remain to be discovered and characterized. This technical guide provides a roadmap for researchers to systematically investigate this pathway. Future research should focus on:

-

Metabolite Profiling: Detailed metabolite profiling of various Erythrina species and tissues to identify potential intermediates in the this compound pathway.

-

Transcriptome and Genome Mining: Leveraging next-generation sequencing to identify and clone candidate genes for the uncharacterized enzymatic steps.

-

Biochemical Characterization: Heterologous expression and in vitro characterization of the identified enzymes to confirm their function and determine their kinetic properties.

-

In Vivo Studies: Using techniques such as virus-induced gene silencing (VIGS) in Erythrina to confirm the role of candidate genes in the in planta biosynthesis of this compound.

By employing these strategies, the complete biosynthetic pathway of this compound can be elucidated, paving the way for its sustainable production and facilitating the development of novel therapeutic agents.

References

- 1. Antioxidant activities and phytochemical screening of Erythrina variegata. [wisdomlib.org]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450: physiology of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrina velutina Willd. alkaloids: Piecing biosynthesis together from transcriptome analysis and metabolite profiling of seeds and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Erythristemine: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythristemine is a member of the erythrinan class of alkaloids, a group of structurally complex and biologically active compounds found within the plant genus Erythrina. These alkaloids are of significant interest to the scientific community due to their diverse pharmacological effects, including central nervous system (CNS) depressant, sedative, and neuromuscular blocking activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and biosynthesis of this compound. It further details generalized experimental protocols for its extraction and isolation and discusses its known, albeit broad, pharmacological context. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite produced by various plant species belonging to the genus Erythrina, which is part of the Fabaceae family. This genus encompasses approximately 110-130 species of trees and shrubs, primarily distributed in tropical and subtropical regions worldwide. While the Erythrina genus is a well-established source of a wide array of erythrinan alkaloids, the specific distribution and concentration of this compound are not exhaustively documented across all species.

| Plant Species | Plant Part | Method of Identification | Reference |

| Erythrina falcata | Leaves | UPLC-ESI-MS | [1] |

| Erythrina crista-galli | Leaves | UPLC-ESI-MS | [1] |

Biosynthesis of Erythrinan Alkaloids

The biosynthesis of erythrinan alkaloids, including this compound, is a complex process that originates from the aromatic amino acid L-tyrosine. The proposed pathway involves several key enzymatic steps and intermediates. While the specific terminal steps leading to this compound have not been fully elucidated, the core pathway to the characteristic tetracyclic spiroamine erythrinan skeleton is understood to proceed as follows:

-

Precursor Formation : The pathway begins with L-tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Norcoclaurine Synthesis : These two precursors condense to form the benzylisoquinoline alkaloid (S)-norcoclaurine.

-

Key Intermediate Formation : (S)-norcoclaurine undergoes a series of methylation, hydroxylation, and rearrangement steps to form (S)-norreticuline, a critical branch-point intermediate[3][4].

-

Oxidative Coupling and Rearrangement : (S)-norreticuline undergoes intramolecular oxidative phenol coupling to form a key intermediate, erysodienone[2][5]. Erysodienone serves as the primary precursor from which the diverse array of Erythrina alkaloids are subsequently derived through various modifications[2].

Experimental Protocols: Extraction and Isolation

The isolation of this compound follows a general procedure for the extraction of alkaloids from plant material. The protocol typically involves an acid-base extraction to separate the basic alkaloids from other plant constituents, followed by chromatographic purification. The following is a generalized methodology based on protocols reported for the isolation of alkaloids from Erythrina variegata, E. crista-galli, and E. arborescens[6].

General Extraction and Isolation Protocol

-

Drying and Pulverization : The collected plant material (e.g., leaves, flowers, seeds) is air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Maceration : The powdered plant material is soaked in a polar solvent, typically 90% methanol, for an extended period (e.g., three times for several days each) at room temperature to extract a broad range of metabolites, including the alkaloids.

-

Concentration : The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Partitioning :

-

The crude residue is dissolved in a dilute acidic solution (e.g., 2% acetic acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The aqueous layer containing the protonated alkaloids is collected and basified with a weak base, such as ammonium hydroxide (NH₄OH), to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent like ethyl acetate or dichloromethane to transfer the alkaloids into the organic phase.

-

-

Crude Alkaloid Fraction : The organic layers are combined and evaporated to dryness to yield a crude alkaloid fraction.

-

Chromatographic Purification : The crude alkaloid fraction is subjected to further purification using chromatographic techniques.

-

Column Chromatography (CC) : The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-acetone) of increasing polarity to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions containing the target alkaloid are further purified using preparative HPLC, often on a C18 column with a methanol-water gradient, to isolate the pure compound.

-

-

Structure Elucidation : The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Pharmacological Activity and Signaling Pathways

The pharmacological activities of Erythrina alkaloids have been a subject of interest for decades, with early research identifying their curare-like (neuromuscular blocking) effects. More broadly, extracts from Erythrina species and their isolated alkaloids are reported to possess significant CNS depressant, sedative, anxiolytic, and anticonvulsant properties[7].

Despite the recognized bioactivity of the genus, the specific mechanism of action and the molecular targets for this compound have not been extensively studied or clearly defined in the available scientific literature. It is hypothesized that the neurological effects of Erythrina alkaloids may stem from their interaction with key neurotransmitter systems in the CNS. However, specific studies detailing this compound's interaction with receptors such as GABA or nicotinic acetylcholine receptors are currently lacking. Therefore, a detailed signaling pathway diagram for this compound cannot be constructed at this time. The diagram below illustrates the logical relationship between the natural source and its observed biological effects.

Conclusion and Future Directions

This compound stands as a promising, yet under-investigated, natural product from the Erythrina genus. While its presence in certain species is confirmed, there is a clear need for further research to fully characterize its natural distribution and pharmacological profile. Key areas for future investigation include:

-

Quantitative Analysis : Development and application of validated analytical methods, such as HPLC-UV or LC-MS/MS, to quantify the concentration of this compound in various parts (leaves, seeds, bark, flowers) of different Erythrina species.

-

Biosynthetic Pathway Elucidation : Detailed investigation into the terminal enzymatic steps that lead from the precursor erysodienone to this compound.

-

Pharmacological Studies : In-depth in vitro and in vivo studies to determine the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects. This includes binding assays and functional studies on key CNS receptors.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and other related erythrinan alkaloids.

References

- 1. Endocytosis of GABA receptor: Signaling in nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Chaperoning of Nicotinic Acetylcholine Receptors Reduces the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism and therapeutic potential of SIRT3 in central nervous system diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. GABA(A) receptor modulation by terpenoids from Sideritis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Alkaloids from the flower of Erythrina arborescens | Semantic Scholar [semanticscholar.org]

Erythristemine: A Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythristemine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, is a subject of growing interest within the scientific community due to the potential pharmacological activities of related compounds. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry data of this compound. It includes a detailed experimental protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS) and a proposed logical workflow for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on natural products.

Molecular Profile of this compound

This compound is classified as an erythrinan alkaloid, characterized by a unique spirocyclic ring system. The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₅NO₄ |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 28619-41-2 |

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of erythrinan alkaloids, typically yielding a protonated molecular ion [M+H]⁺ in the positive ion mode.

Fragmentation Pattern

While a publicly available mass spectrum specifically for this compound is not readily found, the fragmentation patterns of erythrinan alkaloids have been studied. The collision-induced dissociation (CID) of the protonated molecular ion of these alkaloids generally involves characteristic neutral losses. The primary fragmentation pathways for erythrinan alkaloids include the neutral loss of methanol (CH₃OH, 32 u) and water (H₂O, 18 u).

Based on the general fragmentation behavior of this class of compounds, a predicted fragmentation pattern for this compound is presented below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 344.18 [M+H]⁺ | 312.15 | CH₃OH (Methanol) |

| 344.18 [M+H]⁺ | 326.17 | H₂O (Water) |

| 312.15 | 294.14 | H₂O (Water) |

Note: These are predicted values based on the general fragmentation of the erythrinan alkaloid class. Experimental data may vary.

Experimental Protocol: LC-MS/MS Analysis of this compound

The following protocol outlines a general procedure for the analysis of this compound in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for the analysis of Erythrina alkaloids.

Sample Preparation: Extraction of Alkaloids from Plant Material

-

Grinding: Grind dried plant material (e.g., seeds, leaves, or bark) to a fine powder.

-

Alkalinization: Suspend the powdered material in a basic solution (e.g., 10% ammonium hydroxide) to deprotonate the alkaloids.

-

Solvent Extraction: Perform liquid-liquid extraction with an organic solvent such as dichloromethane or chloroform to partition the alkaloids into the organic phase.

-

Acidic Extraction: Back-extract the organic phase with an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids and transfer them to the aqueous phase.

-

Basification and Re-extraction: Basify the acidic aqueous phase and re-extract the alkaloids into an organic solvent.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the alkaloid-rich extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water mixture).

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 20 minutes) is recommended to achieve good separation of the alkaloids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Mode: Full scan mode to detect the protonated molecular ion of this compound ([M+H]⁺ at m/z 344.18) and other related alkaloids.

-

Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 344.18 to obtain fragmentation data for structural confirmation.

-

Collision Energy: Optimize collision energy to induce characteristic fragmentation (typically in the range of 15-40 eV).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the extraction and analysis of this compound.

Caption: Workflow for this compound Analysis.

Potential Biological Activity and Signaling Pathway Interaction

While direct studies on the signaling pathways affected by this compound are limited, several alkaloids from the Erythrina genus have been reported to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The interaction of Erythrina alkaloids with nAChRs suggests a potential mechanism of action for their observed biological effects.

The diagram below illustrates a hypothetical signaling pathway involving the interaction of an Erythrina alkaloid with a neuronal nAChR.

Preliminary Phytochemical Screening for Erythristemine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina, a rich source of tetracyclic spiroamine alkaloids, has garnered significant attention in the scientific community for its diverse pharmacological activities. Among these, erythristemine and related alkaloids have shown promise, particularly for their effects on the central nervous system. This technical guide provides a comprehensive overview of the preliminary phytochemical screening methods for the detection of this compound and other alkaloids in Erythrina species. Detailed experimental protocols for extraction and qualitative analysis are presented, along with a consolidated summary of phytochemical constituents reported in various Erythrina species. Furthermore, this guide elucidates the potential mechanism of action of Erythrina alkaloids through the inhibition of acetylcholinesterase, a key enzyme in neurotransmission, and provides a visual representation of this signaling pathway.

Introduction to this compound and Erythrina Alkaloids

The genus Erythrina comprises over 100 species of flowering plants in the pea family, Fabaceae, distributed throughout tropical and subtropical regions. These plants are known to produce a wide array of secondary metabolites, with alkaloids being a prominent class. Erythrina alkaloids are characterized by a unique erythrinane skeleton. This compound, a specific erythrinane alkaloid with the molecular formula C20H25NO4[1], is one of the many bioactive compounds isolated from this genus.

The pharmacological interest in Erythrina alkaloids stems from their diverse biological activities, including sedative, hypotensive, neuromuscular blocking, and central nervous system effects[2]. Recent studies have highlighted the potential of these alkaloids as acetylcholinesterase (AChE) inhibitors, suggesting their therapeutic potential for neurodegenerative diseases like Alzheimer's disease[3][4]. Preliminary phytochemical screening is the foundational step in the identification and isolation of these valuable compounds from plant sources.

Experimental Protocols

Plant Material Collection and Preparation

Fresh and healthy plant parts of the selected Erythrina species (leaves, stem bark, roots, or seeds) should be collected and authenticated by a plant taxonomist. The plant material is then washed thoroughly with distilled water to remove any adhering dust or foreign matter. The cleaned material should be shade-dried at room temperature for several days until completely dry and crisp. The dried material is then ground into a coarse powder using a mechanical grinder and stored in airtight containers, protected from light and moisture, until further use.

Extraction of Phytochemicals

A common and effective method for the extraction of alkaloids from Erythrina species is sequential solvent extraction. This method utilizes solvents of increasing polarity to separate compounds based on their solubility.

Protocol for Sequential Solvent Extraction:

-

Weigh 100 g of the powdered plant material and place it in a Soxhlet apparatus.

-

Extract the powder sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and finally methanol, for 24 hours with each solvent.

-

After each extraction, the solvent is distilled off under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The resulting crude extracts are weighed, and the percentage yield is calculated. The extracts are then stored in a desiccator for further phytochemical analysis.

Qualitative Phytochemical Screening

The following are standard qualitative tests for the detection of various classes of phytochemicals, with a focus on alkaloids.

To a few milliliters of the plant extract, add a few drops of dilute hydrochloric acid and filter. The filtrate is then subjected to the following tests:

-

Mayer’s Test: To 2-3 mL of the filtrate, add a few drops of Mayer’s reagent (potassium mercuric iodide solution). The formation of a white or creamy precipitate indicates the presence of alkaloids.[5]

-

Wagner’s Test: To 2-3 mL of the filtrate, add a few drops of Wagner’s reagent (iodine-potassium iodide solution). The formation of a reddish-brown precipitate confirms the presence of alkaloids.[5]

-

Dragendorff’s Test: To 2-3 mL of the filtrate, add a few drops of Dragendorff’s reagent (solution of potassium bismuth iodide). The formation of a red-orange precipitate indicates the presence of alkaloids.

-

Shinoda Test: To the extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink, scarlet, or crimson red color indicates the presence of flavonoids.

-

Alkaline Reagent Test: To the extract, add a few drops of sodium hydroxide solution. The formation of an intense yellow color, which becomes colorless on the addition of dilute acid, indicates the presence of flavonoids.

-

Ferric Chloride Test: To 2-3 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a blue-black, green, or blue-green precipitate indicates the presence of tannins.[5]

-

Froth Test: Dilute the extract with 20 mL of distilled water and shake in a graduated cylinder for 15 minutes. The formation of a persistent foam layer of about 1 cm indicates the presence of saponins.[5]

To 2 mL of the extract, add 2 mL of chloroform and 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration of the interface is formed to show positive results for the presence of terpenoids. The appearance of a reddish-brown ring at the interface indicates the presence of the steroid nucleus.

Data Presentation: Phytochemical Profile of Erythrina Species

The following table summarizes the qualitative phytochemical screening results from various studies on different Erythrina species. This consolidated data provides a comparative overview of the secondary metabolite distribution within the genus.

| Phytochemical Constituent | Erythrina variegata (Leaf)[6] | Erythrina senegalensis (Root)[7] | Erythrina suberosa (Bark)[8] |

| Alkaloids | + | + | ++++ |

| Flavonoids | + | + | +++ |

| Tannins | + | + | ++ |

| Saponins | + | + | + |

| Phenols | + | + | +++ |

| Steroids | - | + | + |

| Terpenoids | - | - | ++ |

| Glycosides | + | - | - |

| Quinones | - | + | - |

(+ indicates presence, - indicates absence. The number of '+' signs indicates a semi-quantitative estimation of the constituent's abundance.)

Mandatory Visualization

Experimental Workflow for Phytochemical Screening

The following diagram illustrates the general workflow for the preliminary phytochemical screening of Erythrina species.

Caption: Workflow for Preliminary Phytochemical Screening of Erythrina.

Proposed Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Erythrina alkaloids, including potentially this compound, have been shown to act as inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of cholinergic receptors (nicotinic and muscarinic) on the postsynaptic neuron. This mechanism is a key target for drugs used in the treatment of Alzheimer's disease.

Caption: Acetylcholinesterase Inhibition by this compound.

Conclusion and Future Perspectives

The preliminary phytochemical screening of Erythrina species is a crucial first step in the discovery and development of novel therapeutic agents. The presence of a diverse range of secondary metabolites, particularly alkaloids like this compound, underscores the pharmacological potential of this genus. The established protocols in this guide provide a robust framework for researchers to conduct initial screenings. The proposed mechanism of action through acetylcholinesterase inhibition offers a promising avenue for the development of drugs targeting neurodegenerative disorders.

Future research should focus on the quantitative analysis of specific alkaloids like this compound using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)[9][10]. Furthermore, detailed investigations into the downstream signaling pathways affected by acetylcholinesterase inhibition will be vital in elucidating the full therapeutic potential of Erythrina alkaloids. The integration of traditional knowledge with modern analytical and pharmacological approaches will undoubtedly accelerate the discovery of new and effective medicines from this valuable plant genus.

References

- 1. jmscr.igmpublication.org [jmscr.igmpublication.org]

- 2. researchgate.net [researchgate.net]

- 3. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acetylcholinesterase-inhibitory-alkaloids-from-the-flowers-and-seeds-of-erythrina-caffra - Ask this paper | Bohrium [bohrium.com]

- 6. ijcmas.com [ijcmas.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Phytochemical screening and enzymatic and antioxidant activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Erythrina Alkaloids: A Comprehensive Review of Their Properties and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Erythrina, comprising a diverse group of flowering plants in the legume family (Fabaceae), is a rich reservoir of unique tetracyclic spiroamine alkaloids known as Erythrina alkaloids.[1][2][3] These natural products have garnered significant scientific attention due to their wide spectrum of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of Erythrina alkaloids, focusing on their chemical properties, biological activities, and underlying mechanisms of action.

Chemical Structure and Classification

Erythrina alkaloids are characterized by a distinctive erythrinan skeleton, a tetracyclic spiroamine system.[2] Variations in the substitution patterns and oxidation states of this core structure give rise to a wide array of derivatives. These alkaloids are broadly classified into three main categories: dienoid, alkenoid, and lactonic alkaloids.[2] The dienoid and alkenoid types are the most common and have been the primary focus of pharmacological and synthetic studies.[2]

Isolation and Characterization of Erythrina Alkaloids

The extraction and purification of Erythrina alkaloids from various plant parts, primarily seeds, bark, and leaves, are crucial steps in their study.[2][4] A general workflow for the isolation and characterization of these compounds is outlined below.

Experimental Workflow: Isolation and Characterization

Methodologies for Key Experiments:

-

Extraction: Powdered plant material is typically subjected to maceration or Soxhlet extraction with organic solvents like methanol or ethanol. The resulting crude extract is then concentrated under reduced pressure.[5]

-

Acid-Base Partitioning: To separate alkaloids from other plant constituents, the crude extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the liberated free alkaloids are extracted with an immiscible organic solvent (e.g., chloroform, ethyl acetate).

-

Chromatographic Purification: The crude alkaloid fraction is further purified using various chromatographic techniques. Column chromatography over silica gel or alumina is often employed for initial separation.[6] High-performance liquid chromatography (HPLC), particularly preparative HPLC, is utilized for the final purification of individual alkaloids.[4]

-

Structure Elucidation: The chemical structures of the isolated alkaloids are determined using a combination of spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) provides detailed information about the carbon-hydrogen framework.[7][8][9] Mass spectrometry (MS), including techniques like electrospray ionization (ESI-MS), is used to determine the molecular weight and fragmentation patterns of the molecules.[10][11]

Biological Activities and Quantitative Data

Erythrina alkaloids exhibit a remarkable range of biological activities, including cytotoxic, antimicrobial, antiviral, and neurological effects. The following tables summarize the available quantitative data for some of the key activities.

Cytotoxic Activity

Several Erythrina alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

| Alkaloid/Isoflavonoid | Cell Line | IC₅₀ (µM) | Reference |

| Phaseollidin | PC3 (prostate cancer) | 8.83 ± 1.87 | [12] |

| Phaseollidin | NFF (neonatal foreskin fibroblast) | 0.64 ± 0.37 | [12] |

| Alpinumisoflavone | U937 (human leukemia) | 35 (24h), 32 (48h), 28 (72h) | [12] |

| Wighteone | KB (nasopharyngeal cancer) | 0.78 µg/mL | [12] |

| Alpinumisoflavone | KB (nasopharyngeal cancer) | 4.13 µg/mL | [12] |

| Compound 11b (Erythrina derivative) | A549 (lung cancer) | 1.95 | [12] |

| β-erythroidine | MCF-7 (breast cancer) | 36.8 | |

| 8-oxo-β-erythroidine | MCF-7 (breast cancer) | 60.8 | |

| 8-oxo-α-erythroidine | MCF-7 (breast cancer) | 875.4 | |

| 6α-hydroxyphaseollidin | CCRF-CEM (leukemia) | 3.36 | [13] |

| 6α-hydroxyphaseollidin | HepG2 (liver cancer) | 6.44 | [13] |

Antimicrobial Activity

Erythrina alkaloids and associated flavonoids have shown inhibitory activity against a range of bacteria and fungi.

| Alkaloid/Fraction/Extract | Microorganism | MIC (µg/mL) | Reference |

| Alkaloidal Fractions (E. crista-galli) | Pseudomonas aeruginosa | 31.25 | [14][15] |

| Basic Ether Fraction (E. crista-galli) | Shigella sonnei | 62.5 | [14][15] |

| Isolated Alkaloids (1-6 from E. crista-galli) | Various Bacteria | 50-100 | [14][15] |

| Crude Extract & Alkaloids 1, 2, 5 (E. crista-galli) | Candida krusei | 12.5 - 31.25 | [14][15] |

| Erybraedin A (from E. lysistemon) | Staphylococcus epidermidis | 2 | [6] |

| 6,8-diprenylgenistein & alpinumisoflavone (from E. caffra) | Escherichia coli, Klebsiella pneumoniae | 3.9 - 7.8 | [6] |

| Flavonoids (from E. livingstoniana) | Escherichia coli | 5 | [6] |

| Ericristagallin (from E. senegalensis) | Candida albicans | 4.00 - 15.63 | [6] |

Antiviral Activity

Several compounds from Erythrina species have demonstrated potential as antiviral agents.

| Compound/Fraction | Virus | EC₅₀ (µg/mL) | Reference |

| Sandwicensin (from E. glauca) | HIV | 2 | [16] |

| 3-O-methylcalopocarpin (from E. glauca) | HIV | 0.2 | [16] |

| 5-deoxyglyasperin F (from E. lysistemon) | HIV | 11.5 | [16] |

| 2′-hydroxyneobavaisoflavanone (from E. lysistemon) | HIV | 7.6 | [16] |

| Crude Alkaloid Fraction (from E. abyssinica) | HIV | 53 | [16] |

| Apigetrin (from E. variegata) | HIV | 100.59 | [16] |

| Prenylated Flavonoids (from E. addisonae) | Influenza | 8.8 - 26.44 | [16] |

| Vitexin (from E. speciosa) | Hepatitis | 125 | [16] |

Neurological Activity

Erythrina alkaloids are well-known for their effects on the central nervous system (CNS), particularly their interaction with neurotransmitter receptors.

| Alkaloid/Fraction | IC₅₀ | Reference |

| Chloroform Fraction (E. variegata bark) | 38.03 ± 1.987 µg/mL | [1][17] |

| Alkaloid | Receptor Subtype | IC₅₀ | Reference |

| (+)-Erythravine | α7 | 6 µM | [18][19] |

| (+)-Erythravine | α4β2 | 13 nM | [18][19] |

| (+)-11α-hydroxyerythravine | α7 | 5 µM | [18][19] |

| (+)-11α-hydroxyerythravine | α4β2 | 4 nM | [18][19] |

| Erysotrine | α4β2 | 0.37 µM | [18] |

| Erysotrine | α7 | 17 µM | [18] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Erythrina alkaloids stem from their ability to modulate various cellular signaling pathways. Two key pathways that have been investigated are the Toll-like receptor (TLR) signaling pathway, involved in inflammation, and neurotransmitter receptor signaling in the CNS.

Inhibition of the Toll-like Receptor (TLR) Signaling Pathway by Erythraline

Erythraline has been shown to exert anti-inflammatory effects by targeting the TLR signaling cascade.[2] This pathway is crucial for the innate immune response to pathogens.

Erythraline's anti-inflammatory action is mediated through the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[2] This inhibition prevents the downstream phosphorylation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), ultimately blocking the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.

Modulation of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling

Several Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central nervous system.

By competitively binding to nAChRs, particularly the α4β2 subtype, Erythrina alkaloids like (+)-erythravine and (+)-11α-hydroxyerythravine prevent the binding of the endogenous neurotransmitter acetylcholine.[18][19] This blockade inhibits ion influx and subsequent membrane depolarization, thereby modulating downstream neuronal signaling. This mechanism is believed to contribute to the observed anxiolytic and anticonvulsant properties of these alkaloids.[20]

Conclusion

Erythrina alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their wide range of biological activities, including cytotoxic, antimicrobial, antiviral, and neuromodulatory effects, underscores their potential as lead compounds for the development of new therapeutic agents. The data summarized in this guide highlights the need for further research to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic applications of these fascinating molecules. Continued investigation into the synthesis, biological evaluation, and clinical potential of Erythrina alkaloids is warranted to unlock their full therapeutic promise.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Erythrina alkaloids. Part 6. Isolation and characterisation of alkaloids from Erythrina berteroana seeds and leaves: formation of oxoerythroidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. ijcmas.com [ijcmas.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Gas-phase dissociation study of erythrinian alkaloids by electrospray ionization mass spectrometry and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 19. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Erythrinane Skeleton of Erythristemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythristemine, a member of the Erythrina alkaloids, possesses a distinctive tetracyclic spiroamine core known as the Erythrinane skeleton. This scaffold is the foundation for the compound's significant biological activity, primarily its interaction with the central nervous system. This technical guide provides an in-depth exploration of the Erythrinane skeleton as present in this compound, covering its structural elucidation, biosynthesis, synthetic strategies, and established mechanism of action. Quantitative data for this compound and related alkaloids are presented, alongside representative experimental protocols and visualizations of key pathways to facilitate further research and drug development endeavors.

The Erythrinane Core: Structure and Properties

The defining feature of this compound is the Erythrinane skeleton, a tetracyclic spiroamine structure. This rigid, complex framework is responsible for the molecule's specific three-dimensional conformation, which is crucial for its biological interactions.

Structural Elucidation

The absolute configuration of this compound has been determined as (3R, 5S, 11S) through spectroscopic and X-ray crystallographic studies of its 2-bromo-4,6-dinitrophenolate derivative.[1] The Erythrinane skeleton consists of four rings, designated A, B, C, and D.[2] Ring D is typically aromatic. Erythrina alkaloids are broadly categorized into dienoid, alkenoid, and lactonic types based on the substitution patterns on the core skeleton.[2]

Physicochemical and Spectroscopic Data

| Property | This compound | Erysotrine | Data Source |

| Molecular Formula | C₁₉H₂₃NO₃ | C₁₉H₂₁NO₃ | Inferred from structure |

| Molecular Weight | 313.39 g/mol | 311.37 g/mol | Calculated |

| Absolute Configuration | 3R, 5S, 11S | Not specified | [1] |

| Crystal System | Monoclinic (for the 2-bromo-4,6-dinitrophenolate derivative) | Not available | [1] |

| Space Group | P2₁ (for the 2-bromo-4,6-dinitrophenolate derivative) | Not available | [1] |

| Mass Spectrum | See Figure 1 | Not available | [3] |

Figure 1: Mass Spectrum of this compound.[3]

Biosynthesis of the Erythrinane Skeleton

The biosynthesis of the Erythrinane skeleton is a complex enzymatic process originating from amino acid precursors. The pathway involves a key oxidative phenol coupling reaction to construct the characteristic spirocyclic system.

Biosynthetic Pathway

The biosynthesis of Erythrina alkaloids is understood to begin with the amino acid tyrosine. A proposed biosynthetic pathway is outlined below.

Caption: Proposed biosynthetic pathway of the Erythrinane skeleton.

Synthetic Approaches to the Erythrinane Core

The total synthesis of the Erythrinane skeleton is a significant challenge in organic chemistry due to its intricate tetracyclic structure and multiple stereocenters. Various synthetic strategies have been developed, often featuring intramolecular cyclization reactions to construct the core rings.

Representative Synthetic Strategy: Intramolecular Diels-Alder Reaction

A common and effective strategy for the construction of the Erythrinane ring system involves an intramolecular Diels-Alder reaction. While a specific protocol for this compound is not available, the following represents a general workflow for the synthesis of an Erythrinane core.

Experimental Protocol: A General Approach to the Erythrinane Skeleton

-

Preparation of the Diels-Alder Precursor: A suitable diene and dienophile are tethered together through a nitrogen-containing linker. This is typically achieved through multi-step synthesis starting from commercially available materials.

-

Intramolecular Diels-Alder Cycloaddition: The precursor is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition, forming the core A and B rings of the Erythrinane skeleton.

-

Functional Group Manipulation and Ring C/D Formation: The resulting cycloadduct undergoes a series of transformations, including reductions, oxidations, and further cyclizations (e.g., Pictet-Spengler or Friedel-Crafts type reactions) to complete the C and D rings and install the desired functional groups.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography and recrystallization.

Caption: General workflow for the synthesis of the Erythrinane skeleton.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The pronounced effects of Erythrina alkaloids on the central nervous system are primarily attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway

Erythrina alkaloids, and by extension this compound, act as competitive antagonists at neuronal nAChRs. They exhibit a degree of selectivity, with a particularly high affinity for the α4β2 subtype of these receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, these alkaloids inhibit the downstream signaling cascade, leading to a reduction in neuronal excitability.

Caption: Antagonistic action of this compound at the nicotinic acetylcholine receptor.

Pharmacological Effects

The blockade of nAChRs by Erythrina alkaloids manifests in a range of pharmacological effects, including:

-

Sedative and Hypnotic Effects: Reduced neuronal activity in key brain regions contributes to sedation and the promotion of sleep.

-

Anxiolytic Effects: Modulation of cholinergic signaling is implicated in the regulation of anxiety.

-

Neuromuscular Blocking Activity: At higher concentrations, these alkaloids can affect nAChRs at the neuromuscular junction, leading to muscle relaxation, a property historically referred to as "curare-like."

The selective antagonism of the α4β2 nAChR subtype makes the Erythrinane skeleton a promising scaffold for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Conclusion

The Erythrinane skeleton of this compound represents a fascinating and pharmacologically significant natural product scaffold. Its complex architecture has been elucidated, and the main biosynthetic and synthetic routes have been established. The primary mechanism of action through the antagonism of neuronal nicotinic acetylcholine receptors provides a solid foundation for understanding its physiological effects. Further research into the specific structure-activity relationships of this compound and other Erythrina alkaloids will be invaluable for the design of new and more selective therapeutic agents targeting the central nervous system.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Erythristemine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and purification of erythristemine, a bioactive alkaloid from the Erythrina genus. The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation and purification of this compound for further study and development.

Introduction

This compound is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloids, a class of compounds known for their unique chemical structures and diverse biological activities.[1][2] These alkaloids are predominantly found in the seeds and other parts of plants from the Erythrina genus, which is widespread in tropical and subtropical regions.[1] Many Erythrina alkaloids have been identified as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), indicating their potential for the development of new therapeutics.[1] This document outlines the key procedures for the successful extraction and purification of this compound.

Data Summary

The following table summarizes the quantitative data from a reported successful extraction and purification of this compound from Erythrina lysistemon.

| Parameter | Value | Source |

| Plant Material | Dried leaves of Erythrina lysistemon | [3] |

| Starting Amount | 5 kg | [3] |

| Initial Alkaloidal Extract | Not specified | |

| Final Yield of Crystalline this compound | 120 mg | [3] |

| Melting Point | 127-129 °C | [3] |

| Molecular Formula | C₂₀H₂₅NO₄ | [3] |

| Molecular Weight | 343.1789 (by mass spectrometry) | [3] |

Experimental Protocols

General Extraction of Alkaloids from Erythrina Species

While specific details for this compound are provided below, a general understanding of Erythrina alkaloid extraction is beneficial. Methods such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have been employed for various Erythrina species.[4][5] The choice of method can influence the efficiency and yield of the extraction.[4][5] Ethanol is often a preferred solvent for extracting both flavonoids and alkaloids from these plants.[4]

Detailed Protocol for this compound Extraction and Purification

This protocol is based on the successful isolation of this compound from Erythrina lysistemon.

Materials and Equipment:

-

Dried and powdered leaves of Erythrina lysistemon

-

Alumina (Grade III)

-

Glass chromatography column

-

Rotary evaporator

-

Solvents for chromatography (e.g., a non-polar solvent for initial elution, followed by a gradient of more polar solvents)

-

Analytical equipment for fraction analysis (e.g., TLC, UV-Vis spectrophotometer)

-

Crystallization apparatus

Procedure:

-

Preparation of Plant Material: 5 kg of dried leaves from Erythrina lysistemon are finely ground to increase the surface area for extraction.

-

Initial Alkaloidal Extraction: An initial extraction is performed to obtain a crude alkaloidal extract. While the specific solvent system for this initial step is not detailed in the primary source for this compound, a common method involves maceration or Soxhlet extraction with an appropriate solvent like ethanol or methanol.

-

Column Chromatography:

-

A glass column is packed with alumina (Grade III) as the stationary phase.

-

The crude alkaloidal extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

The column is first eluted with a non-polar solvent to separate non-polar compounds.

-

A gradient of increasing solvent polarity is then applied to elute the alkaloids.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed using techniques such as Thin Layer Chromatography (TLC) to identify those containing the target alkaloid, this compound.

-

Purification of this compound:

-

The fractions containing a non-polar alkaloid, later identified as this compound, are combined.

-

This combined fraction is further purified using a second column chromatography step.

-

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized to yield 120 mg of pure this compound with a melting point of 127-129 °C.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway

Many Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] The following diagram illustrates the proposed inhibitory mechanism of this compound on nAChR signaling.

Caption: Inhibition of nAChR signaling by this compound.

References

- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Chaperoning of Nicotinic Acetylcholine Receptors Reduces the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Erythristemine using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythristemine is a tetracyclic spiroamine alkaloid belonging to the Erythrina class of compounds, which are naturally occurring in various species of the Erythrina plant genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug development. This document provides a detailed application note and protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

The described method is based on established principles for the analysis of Erythrina alkaloids, adapted for the specific quantification of this compound. While mass spectrometry offers higher sensitivity and specificity, the presented HPLC-UV method provides a reliable and more accessible alternative for routine laboratory use.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is adapted from a method for the extraction of alkaloids from Erythrina crista-galli twigs.[1]

Materials:

-

Dried and powdered plant material (e.g., twigs, seeds, or leaves of Erythrina species)

-

Ethanol

-

Ethyl acetate

-

Deionized water

-

Acetic acid

-

Ammonium hydroxide

-

Rotary evaporator

-

Centrifuge

-

pH meter

-

Filtration apparatus

Procedure:

-

Maceration: Submerge the powdered plant material in ethanol for 72 hours at room temperature.

-

Filtration and Concentration: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Acid-Base Extraction:

-

Dissolve the concentrated ethanol extract in water and acidify to a pH of 3 with acetic acid.

-

Extract the acidic solution three times with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate phase.

-

Basify the remaining acidic aqueous phase to a pH of 9 with ammonium hydroxide.

-

Extract the basified solution three times with ethyl acetate. The this compound and other alkaloids will partition into the ethyl acetate phase.

-

-

Final Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude alkaloidal extract.

-

Sample for HPLC: Redissolve a known quantity of the crude alkaloidal extract in the mobile phase for HPLC analysis. Filter the solution through a 0.2 µm syringe filter prior to injection.

HPLC Method for this compound Quantification

The following HPLC method is a proposed adaptation for UV detection based on a UPLC-MS/MS method for Erythrina alkaloids.[1]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Data Presentation

The following tables summarize the expected quantitative data for the validation of the proposed HPLC method for this compound. These values are representative and should be determined experimentally in your laboratory.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,521,000 |

| Linearity (r²) | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

|---|---|

| Linear Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time (min) | ~12.5 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of an HPLC system for analysis.

References

Application Note: Analysis of Erythristemine by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract